molecular formula C14H18O4 B14823733 4-Tert-butoxy-3-cyclopropoxybenzoic acid

4-Tert-butoxy-3-cyclopropoxybenzoic acid

Cat. No.: B14823733
M. Wt: 250.29 g/mol
InChI Key: CCKTZODZCCBQBB-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-cyclopropoxybenzoic acid is an organic compound that features both tert-butoxy and cyclopropoxy functional groups attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogenated or alkylated derivatives .

Scientific Research Applications

4-Tert-butoxy-3-cyclopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylbenzoic acid
  • 3-Cyclopropoxybenzoic acid
  • 4-Hydroxybenzoic acid

Comparison

4-Tert-butoxy-3-cyclopropoxybenzoic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-11-7-4-9(13(15)16)8-12(11)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,16)

InChI Key

CCKTZODZCCBQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

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